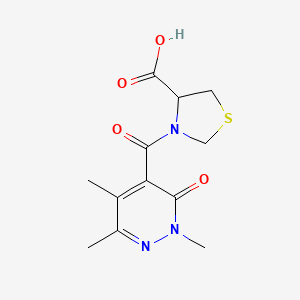

3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

描述

属性

IUPAC Name |

3-(2,5,6-trimethyl-3-oxopyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4S/c1-6-7(2)13-14(3)10(16)9(6)11(17)15-5-20-4-8(15)12(18)19/h8H,4-5H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVHAALDTGXCVCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N=C1C)C)C(=O)N2CSCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of the 1,3-Thiazolidine-4-carboxylic Acid Intermediate

A key precursor in the synthesis is 1,3-thiazolidine-4-carboxylic acid, which can be obtained via established methods involving the cyclization of cysteine derivatives or related thiazolidine precursors. According to patent WO2009065797A1, mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and N-acyl-1,3-thiazolidin-4-carboxylic acid can be synthesized by reacting 1,3-thiazolidin-4-carboxylic acid with acid derivatives such as acid anhydrides under controlled conditions.

Acylation with Dihydropyridazine Derivative

The critical step involves coupling the thiazolidine carboxylic acid with the 2,5,6-trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl moiety. This is commonly achieved by:

- Using activated acid derivatives such as acid anhydrides, acyl halides, or activated esters.

- Conducting the reaction in polar solvents like ethanol.

- Maintaining reaction temperatures between 20°C and 120°C, preferably 40°C to 85°C.

- Stirring for periods ranging from 1 hour to 24 hours, sometimes including reflux steps to enhance reaction completion.

For example, the process described in WO2009065797A1 involves mixing 1,3-thiazolidin-4-carboxylic acid with acetic anhydride in ethanol, stirring at reflux, then isolating the product mixture by vacuum filtration and drying.

Reaction Conditions and Optimization

The preparation process is sensitive to temperature and reaction time, which influence product purity and yield:

| Parameter | Range/Condition | Notes |

|---|---|---|

| Temperature | 20°C to 120°C (preferably 40-85°C) | Controls reaction rate and selectivity |

| Solvent | Ethanol | Polar solvent facilitating acylation |

| Stirring Speed | 200 rpm | Ensures homogeneity |

| Reaction Time | 1 hour to 24 hours | Longer times improve conversion |

| Post-reaction Cooling | 0°C to 5°C | Facilitates crystallization and isolation |

These conditions yield a mixture of N-acylated thiazolidine carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate with suitable purity for industrial use.

Purification and Isolation

After the reaction, the product is typically:

- Recovered by vacuum filtration.

- Washed with cold ethanol to remove impurities.

- Vacuum-dried in a desiccator to obtain a solid mixture.

Chromatographic and spectroscopic analyses (mass spectrometry, IR spectroscopy) confirm the identity and purity of the products.

Summary Table of Preparation Methods

Research Findings and Analytical Data

- Mass spectrometry confirms the presence of both 4-carboxy-1,3-thiazolidinium acetate and N-acetyl-1,3-thiazolidin-4-carboxylic acid components in the product mixture.

- IR spectra show characteristic absorptions corresponding to carbonyl and thiazolidine functional groups.

- Chromatographic profiles indicate two distinct peaks corresponding to the two main products, confirming the reaction outcome.

- High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity, with impurity levels maintained below 1% in optimized processes.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids and ketones.

Reduction: Production of alcohols and amines.

Substitution: Generation of various substituted pyridazines and thiazolidines.

科学研究应用

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and context in which the compound is used.

相似化合物的比较

Comparison with Structural Analogs

Structural Analogues of Thiazolidine-4-Carboxylic Acid Derivatives

Thiazolidine-4-carboxylic acid derivatives are a diverse class of compounds with varying substituents that modulate their biological and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidine-4-Carboxylic Acid Derivatives

Physicochemical and Structural Properties

- Crystal Packing : The (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl) analog forms helical chains via O–H⋯N hydrogen bonds and weak C–H⋯π interactions, enhancing crystalline stability . The target compound’s trimethylpyridazine group may disrupt such packing due to steric hindrance.

- Molecular Weight : The target compound (MW ≈ 308.35 g/mol) is heavier than most analogs, which could influence bioavailability.

Research Implications and Gaps

Future studies should prioritize:

Synthesis Optimization : Leveraging methods from AK Scientific’s catalog .

Antimicrobial Screening : Testing against MRSA and gram-negative strains, as suggested by .

Crystallographic Analysis : To compare packing modes with derivatives .

生物活性

3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its therapeutic implications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅N₃O₃S

This compound features a thiazolidine ring and a dihydropyridazine moiety, which contribute to its biological activity.

Antioxidant Activity

Numerous studies have highlighted the antioxidant properties of thiazolidine derivatives. The compound has shown promising results in scavenging free radicals in vitro. For example, tests using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay demonstrated significant antioxidant activity compared to standard antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 12.5 |

| Standard Antioxidant (Ascorbic Acid) | 10.0 |

Anticancer Properties

Research indicates that compounds similar to thiazolidines exhibit selective cytotoxicity towards cancer cells. In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound displayed a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through activation of caspase pathways.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been assessed in animal models. Administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may modulate immune responses effectively.

The proposed mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : The thiazolidine structure may facilitate electron donation to free radicals, thereby neutralizing them.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Cytokine Modulation : It may inhibit signaling pathways involved in inflammation (e.g., NF-kB pathway), leading to decreased production of inflammatory mediators.

Case Studies and Research Findings

Several key studies have contributed to our understanding of this compound's bioactivity:

- Study on Antioxidant Activity : A comparative study evaluated various thiazolidine derivatives for their antioxidant potential using DPPH and ABTS assays. The results indicated that the target compound exhibited superior radical scavenging activity compared to other derivatives .

- Anticancer Evaluation : A detailed investigation into the cytotoxic effects against breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability and increased apoptosis markers .

- Inflammation Model : In vivo studies using lipopolysaccharide-induced inflammation models demonstrated that the compound significantly reduced edema and inflammatory markers when administered .

常见问题

What are the common synthetic routes for synthesizing 3-(2,5,6-Trimethyl-3-oxo-2,3-dihydropyridazine-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

Synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1: Condensation of a pyridazine precursor with a thiazolidine carboxylic acid derivative under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst) .

- Step 2: Functionalization via carbonyl coupling, using catalysts like palladium or copper in solvents such as DMF or toluene .

- Purification: Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization from acetic acid improves yield and purity .

Optimization Strategies: - Monitor reaction progress via TLC .

- Adjust solvent polarity and catalyst loading to enhance regioselectivity .

How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Level: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy:

- 1H NMR: Identify protons on the pyridazine (δ 7.2–7.5 ppm) and thiazolidine (δ 2.3–5.2 ppm) moieties, with coupling constants (e.g., J = 8.1–18.1 Hz) confirming spatial arrangements .

- 13C NMR: Detect carbonyl carbons (δ 150–170 ppm) and methyl groups (δ 20–25 ppm) .

- IR Spectroscopy: Confirm carbonyl stretches (ν ~1700 cm⁻¹) and nitrile/azide groups (ν ~2100–2250 cm⁻¹) .

- HRMS: Validate molecular weight (e.g., [M⁺] calculated vs. observed) .

What experimental approaches are recommended to evaluate potential biological activities of this compound?

Level: Advanced

Methodological Answer:

- In Vitro Assays:

- Antimicrobial Activity: Use microdilution assays (e.g., MIC determination against E. coli or S. aureus) .

- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Mechanistic Studies:

How can stability and degradation kinetics of this compound be assessed under varying storage conditions?

Level: Advanced

Methodological Answer:

- Stress Testing:

- Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks .

- Monitor degradation via HPLC to quantify residual parent compound .

- Environmental Stability:

- Evaluate hydrolysis in aqueous buffers (pH 3–9) and soil biodegradation using OECD 301 guidelines .

How should researchers address contradictions in experimental data across studies (e.g., conflicting bioactivity results)?

Level: Advanced

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Reproducibility Checks:

- Replicate experiments under standardized conditions (e.g., solvent purity, temperature control) .

- Validate assay protocols using positive/negative controls .

What computational strategies are effective for modeling interactions between this compound and biological targets?

Level: Advanced

Methodological Answer:

- Docking Simulations: Use software like AutoDock Vina with crystallographic protein structures (PDB) and ligand SMILES/InChI inputs .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling: Corrogate substituent effects (e.g., methyl groups) on bioactivity using CoMFA/CoMSIA .

What methodologies are recommended for assessing the environmental impact of this compound?

Level: Basic

Methodological Answer:

- Fate Studies:

- Measure logP (octanol-water partitioning) and soil adsorption coefficients (Kd) .

- Ecotoxicology:

- Conduct acute toxicity tests on Daphnia magna (LC₅₀) and algal growth inhibition assays .

- Use GC-MS to detect environmental metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。